Cas no 131929-61-8 (Spinosyn B)

Spinosyn B structure
Product Name:Spinosyn B
CAS No:131929-61-8
Molecular Formula:C40H63NO10
Molecular Weight:717.928933382034
CID:898812
PubChem ID:443060
Spinosyn B Properties
Names and Identifiers
-
- 1H-as-Indaceno3,2-doxacyclododecin-7,15-dione, 2-(6-deoxy-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-14-methyl-13-(2R,5S,6R)-tetrahydro-6-methyl-5-(methylamino)-2H-pyran-2-yloxy-, (2R,3aS
- 1H-as-Indaceno3,2-doxacyclododecin-7,15-dione, 2-(6-deoxy-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy-9-ethyl-2,3,3a,5a,5
- 1H-as-Indaceno3,2-doxacyclododecin-7,15-dione, 2-(6-deoxy-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-14-methyl-13-(2R,5S,6R)-tetrahy
- (2S,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-9-Ethyl-14-methyl-13-{[(2S,5S,6R)-6-methyl-5-(methylamino)tetrahydro-2H-pyran-2-yl]oxy}-2-{[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione
- (2S,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-9-Ethyl-14-methyl-13-{[(2S,5S,6R)-6-methyl-5-(methylamino)tetrahydro-2H-pyran-2-yl]oxy}-7,15-di
- spinosyn B
- Spinosad (Spinosyn B)
- C11055
- VESRDXZDAAOUHS-KXRJSVEISA-N
- A83543B
- Q27108324
- CHEBI:9231
- (1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-14-methyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
- 1H-as-Indaceno3,2-doxacyclododecin-7,15-dione, 2-(6-deoxy-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosy
- SCHEMBL21871121
- DTXSID50904802
- 131929-61-8
- (2R,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-9-ethyl-14-methyl-13-{[(2R,5S,6R)-6-methyl-5-(methylamino)tetrahydro-2H-pyran-2-yl]oxy}-7,15-dioxo-2,3,3a,5a,5b,6,7,9,10,11,12,13,14,15,16a,16b-hexadecahydro-1H-as-indaceno[3,2-d]oxacyclododecin-2-yl 6-deoxy-2,3,4-tri-O-methyl-alpha-L-mannopyranoside
- NS00007023
-
- InChIKey: VESRDXZDAAOUHS-KXRJSVEISA-N
- Inchi: 1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41-5)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)38(45-7)37(44-6)23(4)48-40/h13-14,19,21-30,32-33,35,37-41H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37+,38-,39-,40+/m1/s1
- SMILES: O([C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)OC)OC)OC)[C@@H]1C[C@H]2C=C[C@H]3[C@@H]4CC(=O)O[C@@H](CC)CCC[C@@H]([C@@H](C)C(C4=C[C@H]3[C@@H]2C1)=O)O[C@H]1CC[C@@H]([C@@H](C)O1)NC
Computed Properties
- Exact Mass: 717.445
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Rotatable Bond Count: 9
- Monoisotopic Mass: 717.445
- Heavy Atom Count: 51
- Complexity: 1260
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 17
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4.5
- Topological Polar Surface Area: 120
Experimental Properties
- Refractive Index: 1.539
- Boiling Point: 800.8°C at 760 mmHg
- Flash Point: 438.1°C
- Density: 1.17
Spinosyn B Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S681960-.5mg |
Spinosyn B |
131929-61-8 | 5mg |
$173.00 | 2023-05-17 |
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